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Compound of Interest

Compound Name: 2-Cyanoethylamine hemifumarate

CAS No.: 2079-89-2

Cat. No.: B150938

Get Quote

Fumarate salts typically exhibit distinct thermal events: an initial dehydration (if crystallized as a

hydrate), followed by a melting endotherm, and finally, decomposition of the fumarate moiety

and the parent amine[5].

For 2-Cyanoethylamine hemifumarate, the literature establishes a melting point of

approximately 177 °C, which is immediately accompanied by thermal decomposition[1][6].

Why does it decompose at the melting point? In the solid state, the crystal lattice is stabilized

by ionic bonds and hydrogen bonding between the protonated amine of 2-cyanoethylamine and

the carboxylate groups of fumaric acid. As thermal energy (heat) overcomes the lattice energy

at ~177 °C, the compound transitions to a liquid phase. In this highly mobile, high-energy state,

the aliphatic nitrile chain becomes kinetically unstable. The heat triggers the decarboxylation of

the fumaric acid and the cleavage of the cyanoethylamine backbone.

Because the degradation involves the breakdown of a nitrile group and an organic acid, the

evolved gases are highly hazardous, comprising nitrogen oxides ( NOx​), carbon monoxide (

CO ), carbon dioxide ( CO2​), and cyanide fumes ( HCN )[2][3].
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Experimental Methodologies: Self-Validating
Protocols
To accurately characterize this profile, we must employ a self-validating analytical system.

Relying solely on Thermogravimetric Analysis (TGA) will show mass loss but cannot

differentiate between a phase transition (melting) and degradation. Conversely, Differential

Scanning Calorimetry (DSC) shows heat flow but cannot quantify volatilization. Therefore, a

synchronized TGA-DSC approach, coupled with Evolved Gas Analysis (EGA-FTIR), is

required.

To ensure the protocol is self-validating, we run the sample in two distinct atmospheres:

Inert ( N2​): Isolates pure thermal decomposition (pyrolysis).

Oxidative (Air/ O2​): Evaluates oxidative degradation, which is critical for real-world

formulation stability.

Protocol A: Simultaneous TGA-DSC Analysis
Baseline Calibration: Run an empty standard aluminum crucible from 25 °C to 400 °C at 10

°C/min. This subtracts instrument drift and buoyancy effects, ensuring that minor mass

losses (e.g., surface moisture) are not artifacts.

Sample Preparation: Weigh exactly 4.0 to 7.0 mg of 2-Cyanoethylamine hemifumarate
powder into the calibrated aluminum crucible. Causality: A small sample mass prevents

thermal lag and minimizes the risk of sensor damage from the exothermic release of cyanide

fumes.

Atmosphere Purge: Purge the furnace with high-purity Nitrogen ( N2​) at a flow rate of 50

mL/min for 15 minutes prior to heating to displace residual oxygen.

Heating Program: Heat the sample from 25 °C to 400 °C at a controlled rate of 10 °C/min.

Causality: 10 °C/min provides the optimal balance between peak resolution (separating the

177 °C melt from the subsequent degradation) and signal intensity.

Data Acquisition: Record mass loss (TG, %), derivative mass loss (DTG, %/min), and heat

flow (DSC, mW).
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Protocol B: Evolved Gas Analysis (EGA-FTIR)
Transfer Line Setup: Connect the TGA exhaust to an FTIR gas cell via a heated transfer line

maintained at 200 °C. Causality: Heating the line prevents the condensation of high-boiling

degradation products before they reach the spectrometer.

Spectral Acquisition: Collect IR spectra continuously (resolution 4 cm−1 , 8 scans/spectrum)

throughout the TGA heating program.

Integration: Overlay the Gram-Schmidt reconstruction (total IR absorbance) with the DTG

curve to correlate specific mass loss steps with the chemical identity of the evolved gases.
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Caption: Experimental workflow for self-validating thermal profiling and evolved gas analysis.
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Quantitative Data Presentation
The thermal decomposition of 2-Cyanoethylamine hemifumarate occurs in distinct stages.

The data synthesized below represents the expected thermogravimetric and calorimetric

responses based on the compound's structural thermodynamics.

Table 1: Summary of TGA/DSC Thermal Events ( N2​Atmosphere)

Stage
Temp. Range
(°C)

Mass Loss (%) DSC Event
Mechanistic
Assignment

1 25 – 150 < 0.5% Flat baseline

Thermally stable

region. Minor

loss due to

surface moisture.

2 170 – 185 ~ 5 - 10%

Sharp

Endotherm

(Peak ~177 °C)

Melting of the

crystal lattice

concurrent with

the onset of

decomposition[1]

.

3 185 – 300 65 - 75% Broad Exotherm

Primary

degradation:

Decarboxylation

of fumarate and

cleavage of the

nitrile chain[5].

4 > 300 15 - 20% Broad Exotherm

Carbonization

and breakdown

of residual

carbonaceous

char.

Table 2: Evolved Gas Analysis (FTIR Peak Assignments during Stage 3)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b150938/docs?utm_src=pdf-body#thermodynamic-kinetic-profiling-the-causality-of-degradation
https://www.lookchem.com/casno2079-89-2.html
https://pdf.benchchem.com/1239/An_In_depth_Technical_Guide_on_the_Thermal_Decomposition_Studies_of_Hydrogen_Fumarate.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150938?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber
Range ( cm−1 )

Evolved Gas
Source in
Molecular
Structure

Safety Implication

2300 – 2400
Carbon Dioxide ( CO2​

)

Fumaric acid

decarboxylation
Asphyxiant

2100 – 2200
Carbon Monoxide (

CO )

Incomplete

combustion of

backbone

Highly toxic

3200 – 3400
Ammonia ( NH3​) /

Amines

Primary amine group

cleavage
Corrosive / Irritant

700 – 800
Hydrogen Cyanide (

HCN )

Nitrile group (-C≡N)

degradation
Lethal / Highly Toxic[3]

1600 – 1650
Nitrogen Oxides (

NOx​)

Oxidation of

nitrogenous groups

Severe respiratory

hazard[7]

Mechanistic Degradation Pathway
Understanding the pathway is critical for formulation scientists. Because the decomposition

initiates at the melting point, 2-Cyanoethylamine hemifumarate cannot be processed using

high-heat techniques such as Hot Melt Extrusion (HME). Furthermore, any excipients that lower

the melting point via eutectic formation will inadvertently lower the decomposition onset

temperature, compromising the stability of the final drug product.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pim-resources.coleparmer.com/sds/04624.pdf
https://www.fishersci.com/store/msds?partNumber=AC104470050&countryCode=US&language=en
https://www.benchchem.com/product/b150938/docs?utm_src=pdf-body#thermodynamic-kinetic-profiling-the-causality-of-degradation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150938?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Cyanoethylamine Hemifumarate
Solid State (Stable < 150 °C)

Phase Transition
Melting (~177 °C)

 Heat

Primary Degradation
Decarboxylation & Chain Cleavage

 Exceeds Lattice Energy

Evolved Gases
(CO2, CO, NOx, HCN)

 Volatilization

Carbonaceous Residue
(> 400 °C)

 Charring

Click to download full resolution via product page

Caption: Proposed thermal degradation pathway and phase transitions of 2-Cyanoethylamine
hemifumarate.
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Safety and Handling Implications
The thermal decomposition profile reveals severe occupational hazards. The release of

cyanide fumes and nitrogen oxides upon heating[3][7] dictates that any thermal analysis, drying

process, or high-shear milling of 2-Cyanoethylamine hemifumarate must be conducted under

strict engineering controls.

Laboratory Scale: TGA and DSC instruments must be directly vented into a dedicated fume

extraction system.

Storage: The compound must be stored away from strong oxidizing agents and heat

sources, ideally at -20 °C for long-term powder stability, to prevent premature degradation[1]

[2].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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